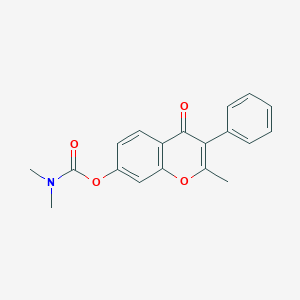

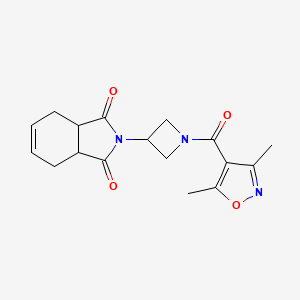

![molecular formula C16H18N4O2 B2619881 N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide CAS No. 2249084-52-2](/img/structure/B2619881.png)

N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, Schiff’s bases (5a – j) are prepared from 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide. These Schiff’s bases then undergo a Staudinger reaction, specifically a [2 + 2] ketene-imine cycloaddition reaction, with chloro acetyl chloride. The presence of triethylamine as a catalyst and dimethyl formamide (DMF) as a solvent facilitates this reaction. Notably, ultra-sonication is employed as a green chemistry tool during the synthesis process .

Molecular Structure Analysis

The molecular formula of N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide is C16H18N4O2 , with a molecular weight of approximately 298.346 g/mol . The structure includes an azetidinone ring, which enhances its potential as a scaffold for drug development .

Chemical Reactions Analysis

The compound’s synthesis involves the Staudinger reaction, which is a cyclocondensation reaction between Schiff’s bases and chloro acetyl chloride. This reaction leads to the formation of the final product .

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is reported to be 163–165°C .

- Cytotoxicity : In vitro cytotoxicity testing against the human cancer cell line HeLa indicates that the synthesized compounds (6a – j) are non-cytotoxic .

Safety and Hazards

N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide is not intended for human or veterinary use; it is solely for research purposes.

Future Directions

Further studies should explore the compound’s efficacy against Mycobacterium tuberculosis (MTB) and its potential as an antimycobacterial agent. Additionally, investigations into its pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity) are crucial for drug discovery .

properties

IUPAC Name |

N-[4-(2-oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11(2)20-10-12(9-17-20)16(22)18-13-3-5-14(6-4-13)19-8-7-15(19)21/h3-6,9-11H,7-8H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPZGHIEJYLTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N3CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

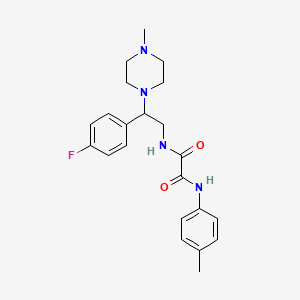

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2619798.png)

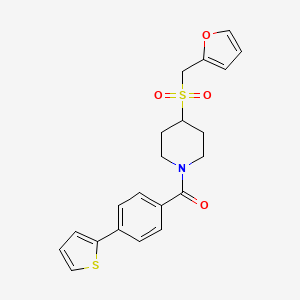

![7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619800.png)

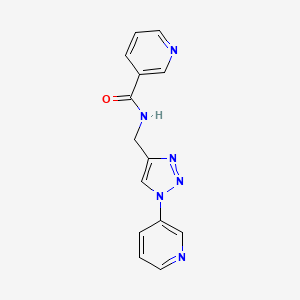

![4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2619801.png)

![N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2619807.png)

![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate](/img/structure/B2619808.png)

![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2619813.png)